11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid
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Overview
Description
11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid is a complex organic compound with a molecular formula of C37H37N5O4 and a molecular weight of 615.721 g/mol . This compound is notable for its intricate structure, which includes a quinazoline moiety, a pyridine ring, and an indene scaffold, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid involves multiple steps, starting with the preparation of the quinazoline and pyridine intermediates. These intermediates are then coupled with the indene scaffold through a series of reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .
Scientific Research Applications
11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid has numerous applications in scientific research, including:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing novel molecules and studying reaction mechanisms.
Biology: Its potential interactions with biological targets can be explored to develop new drugs or understand biochemical pathways.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the compound’s structure and the context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, pyridine-containing molecules, and indene-based structures. Examples include:
Quinazoline derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Pyridine-containing molecules: Widely used in pharmaceuticals and agrochemicals due to their versatile reactivity.
Indene-based structures: Utilized in materials science and organic synthesis for their unique chemical properties.
Uniqueness
What sets 11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid apart is its combination of these three distinct moieties, which imparts a unique set of chemical and biological properties.
Biological Activity
11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid, a compound with the CAS number 2230167-11-8, has garnered interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C37H37N5O4 with a molecular weight of approximately 615.72 g/mol. The structure includes a quinazoline moiety and an undecynoic acid derivative, which are believed to contribute to its biological activities.
The compound acts as a lysine-targeted inactivator , particularly in the context of β-glucocerebrosidase (GCase) modulators. This mechanism is significant for its potential therapeutic implications in neurodegenerative diseases such as Parkinson's disease. The allosteric binding site created by its dimerization may enhance the efficacy of existing treatments by modulating enzyme activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting potential antimicrobial properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.
Research Findings
A summary of relevant studies is presented in Table 1 below:
Case Studies
- Parkinson's Disease : A study highlighted the compound's role in enhancing GCase activity, which is crucial for lysosomal function and may alleviate symptoms associated with Parkinson's disease.
- Infection Models : In vitro studies demonstrated that the compound inhibited Candida albicans biofilm formation and disrupted hyphal growth, critical for pathogenicity.
Properties
Molecular Formula |
C33H34N4O2 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoic acid |
InChI |
InChI=1S/C33H34N4O2/c38-31(39)16-8-6-4-2-1-3-5-7-12-24-17-18-25-21-28(22-27(25)20-24)35-33-29-14-9-10-15-30(29)36-32(37-33)26-13-11-19-34-23-26/h9-11,13-15,17-20,23,28H,1-6,8,16,21-22H2,(H,38,39)(H,35,36,37) |
InChI Key |
OOVVDXXXFLHSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C#CCCCCCCCCC(=O)O)NC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Origin of Product |
United States |
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